molecular formula C12H13NO2 B6603647 methyl 2-(2-cyanophenyl)-2-methylpropanoate CAS No. 2116046-32-1

methyl 2-(2-cyanophenyl)-2-methylpropanoate

Cat. No. B6603647
CAS RN: 2116046-32-1
M. Wt: 203.24 g/mol
InChI Key: GBLPNAOZFCQAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-cyanophenyl)-2-methylpropanoate, also known as methyl 2-cyano-2-methylpropionate, is a chemical compound belonging to the family of carboxylic acids. It is a colorless liquid with a pungent odor, and it is widely used as a flavoring and fragrance agent in food and cosmetics. It is also used in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

Methyl 2-(2-cyanophenyl)-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropanoate has been studied for its potential applications in the fields of medicine, biotechnology, and agriculture. In medicine, it has been investigated as a potential anti-inflammatory agent, and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In biotechnology, it has been studied as a potential reagent for the detection of proteins. In agriculture, it has been studied as a potential herbicide.

Mechanism of Action

Methyl 2-(2-cyanophenyl)-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropanoate has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that catalyzes the production of prostaglandins, which are hormones involved in inflammation. Methyl 2-(2-cyanophenyl)-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropanoate binds to the active site of the enzyme, preventing its activity and thus reducing inflammation.
Biochemical and Physiological Effects
Methyl 2-(2-cyanophenyl)-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropanoate has been found to have anti-inflammatory and analgesic effects. It has been shown to reduce the production of prostaglandins, which are hormones involved in inflammation. It has also been found to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). In addition, it has been found to reduce pain and swelling in animal models.

Advantages and Limitations for Lab Experiments

Methyl 2-(2-cyanophenyl)-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropanoate is a relatively inexpensive compound, and it is readily available from chemical suppliers. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is a relatively toxic compound, and should be handled with care in the laboratory.

Future Directions

Methyl 2-(2-cyanophenyl)-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropanoate has potential applications in the fields of medicine, biotechnology, and agriculture. In medicine, further research is needed to investigate its potential as an anti-inflammatory agent and as an inhibitor of COX-2. In biotechnology, further research is needed to explore its potential as a reagent for the detection of proteins. In agriculture, further research is needed to explore its potential as a herbicide.

Synthesis Methods

Methyl 2-(2-cyanophenyl)-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropanoate can be synthesized by the Fischer esterification of methyl 2-(2-cyanophenyl)-2-methylpropanoate 2-cyano-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropionate and 2-cyanophenol. The reaction takes place in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, at temperatures ranging from 50 to 100°C. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.

properties

IUPAC Name

methyl 2-(2-cyanophenyl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-12(2,11(14)15-3)10-7-5-4-6-9(10)8-13/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLPNAOZFCQAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-cyanophenyl)-2-methylpropanoate

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